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Compound of Interest

Compound Name: 5-Nitro-2-propoxypyridine
CAS No.: 99387-23-2
Cat. No.: B2397878

Get Quote

Executive Summary

5-Nitro-2-propoxypyridine (CAS: 95648-69-6) represents a classic "push-pull" aromatic
system, featuring a strong electron-withdrawing nitro group at the C5 position and an electron-
donating propoxy group at C2.[1] This electronic disparity creates distinct spectroscopic
signatures essential for purity assessment during drug development or agrochemical synthesis.

[1]

This guide details the specific spectral fingerprints required to validate the structure, focusing
on the differentiation of the propyl chain signals and the unique splitting patterns of the pyridine
ring protons.

Structural Analysis & Electronic Framework

Before interpreting spectra, one must understand the electronic environment:
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« Inductive Effect (-1): The ring nitrogen and the 5-nitro group strongly deshield the C6 and C4
protons.[1]

e Resonance Effect (+R): The 2-propoxy oxygen donates electron density into the ring,
significantly shielding the C3 proton.[1]

e Result: Awidely dispersed

H NMR spectrum with distinct chemical shifts, minimizing overlap and facilitating easy
integration.

Characterization Workflow

The following diagram outlines the logical flow for complete structural validation, ensuring no
impurity (e.g., hydrolysis product 5-nitro-2-pyridone) is missed.
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Figure 1: Sequential workflow for the structural validation of nitropyridine derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for confirming the regiochemistry of the propoxy substitution.[1]

Experimental Protocol

e Solvent: Chloroform-

(

) is preferred to prevent H-D exchange and provide sharp resolution of the alkyl chain.[1]
DMSO-

is a secondary choice if solubility is an issue, though it may broaden the nitrogen-adjacent
protons.[1]
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e Concentration: 10-15 mg in 0.6 mL solvent.
o Reference: TMS (0.00 ppm) or residual

(7.26 ppm).[1]

Predicted H NMR Data (400 MHz, )

The pyridine ring protons exhibit an AMX spin system (or ABX depending on field strength),
while the propyl chain shows a classic triplet-multiplet-triplet pattern.[1]

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/129199-42-4
https://pubchem.ncbi.nlm.nih.gov/compound/129199-42-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2397878?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

. Shift ( . Structural
Position Proton Type Multiplicity Lodi
ogic
» Ppm) g
Most
deshielded;
Doublet ( adjacent to
H-6 Aromatic 9.05-9.15
) and ortho to
[1]
Deshielded
Doublet of by ortho
: Doublets (
H-4 Aromatic 8.30-8.40 - meta
) coupling to H-
6 visible.[1]
Shielded by
. Doublet ( ortho alkoxy
H-3 Aromatic 6.80—6.90
) group (+R
effect).[1]
Deshielded
Triplet ( by oxygen;
O-CH Alkyl 4.35 - 4.45 diagnostic of
) ether linkage.
[1]
Central
Multiplet ( methylene of
CH Alky! 1.80 - 1.90 yiene
) propy! chain.
[1]
Triplet ( Terminal
CH Alkyl 1.00-1.10 methyl group.

)

[1]

C NMR Key Signals[1][2][3]
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C-2 (Alkoxy-C): ~166 ppm (Deshielded by N and O).[1]

C-5 (Nitro-C): ~139 ppm.[1][2][3]

C-6: ~146 ppm.[1]

Propyl Carbons: ~69 ppm (
), ~22 ppm (
), ~10 ppm (

)-[1]

Critical QC Note: If a broad singlet appears near 11-12 ppm and the O-CH

signal is missing, the compound has likely hydrolyzed to 5-nitro-2-pyridone.[1]

Mass Spectrometry (MS) Characterization

Mass spectrometry confirms the molecular weight and provides structural evidence through
specific fragmentation pathways, particularly the loss of the propyl chain.

Experimental Protocol

« lonization: Electron Impact (El, 70 eV) or ESI+ (for softer ionization).[1]
e Inlet: Direct insertion probe (DIP) or GC-MS interface.[1]
Fragmentation Pathway

The molecular ion (

) is expected at m/z 182.[1] The most diagnostic fragmentation involves the cleavage of the
ether alkyl group.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/129199-42-4
https://pubchem.ncbi.nlm.nih.gov/compound/129199-42-4
https://m.chemicalbook.com/SpectrumEN_1628-89-3_1HNMR.htm
https://www.tcichemicals.com/IN/en/p/A0794
https://pubchem.ncbi.nlm.nih.gov/compound/129199-42-4
https://pubchem.ncbi.nlm.nih.gov/compound/129199-42-4
https://pubchem.ncbi.nlm.nih.gov/compound/129199-42-4
https://pubchem.ncbi.nlm.nih.gov/compound/129199-42-4
https://pubchem.ncbi.nlm.nih.gov/compound/129199-42-4
https://pubchem.ncbi.nlm.nih.gov/compound/129199-42-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2397878?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular lon (M+)

m/z 182

- C3H6 (42 Da)
H-transfer

C3H7 (43 Da) - NO2 (46 Da)

[M - Propene]+ [M - Propyl]+
(McLafferty-like) (Simple Cleavage)
m/z 140 m/z 139

Y

Base Peak
(Variable)

Click to download full resolution via product page
Figure 2: Primary fragmentation pathways under Electron Impact (El) ionization.[1]
Interpretation:
e m/z 182: Parent peak.
e m/z 140: Loss of propene (

) via a rearrangement similar to McLafferty, transferring a hydrogen to the ring
oxygen/nitrogen, generating the 2-hydroxypyridine/pyridone tautomer ion.

e m/z 136: Loss of the nitro group (

), common in nitroaromatics.[1]

Infrared Spectroscopy (FT-IR)

IR is used primarily for rapid "fingerprinting" to confirm functional groups.[1]
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Frequency (cm

Vibration Mode Assignment
)
3100 — 3000 C-H stretch Aromatic ring protons.
Aliphatic propyl chain (
2980 — 2870 C-H stretch
)-[1]
Asymmetric nitro group stretch
1530 — 1515 N-O stretch
(Very Strong).[1]
Symmetric nitro group stretch.
1355 — 1345 N-O stretch
[1]
1260 — 1240 C-O stretch Aryl-Alkyl ether linkage.
Pyridine ring skeletal
1600, 1580 C=C/C=N
vibrations.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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